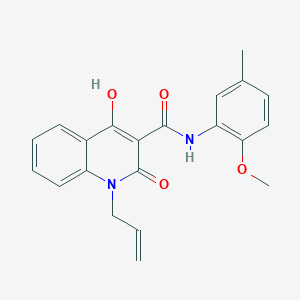

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-4-11-23-16-8-6-5-7-14(16)19(24)18(21(23)26)20(25)22-15-12-13(2)9-10-17(15)27-3/h4-10,12,24H,1,11H2,2-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQCJJQJUJPHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 420.46 g/mol. Its structure includes a quinoline core substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The compound's ability to modulate these targets can lead to significant biological effects, including:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antibacterial Properties : Research indicates that it may possess antibacterial activity against certain strains, contributing to its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Anticancer Activity

A study demonstrated that derivatives of 4-hydroxyquinoline compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. The mechanism involved cell cycle arrest and apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.2 | Apoptosis induction |

| Panc-1 | 1.4 | Cell cycle arrest |

Antibacterial Activity

In vitro studies have shown moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that the compound could be developed further as an antibacterial agent.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Anti-HIV Activity : A series of derivatives were tested for their ability to inhibit HIV replication. Although the initial results showed limited effectiveness, modifications to the chemical structure improved their inhibitory capacity against HIV integrase .

- Combination Therapies : Studies have explored the use of this compound in combination with existing therapies to enhance efficacy against resistant bacterial strains or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

A. Position 5 Modifications

- 5-Chloro Derivative: 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide () introduces a chlorine atom at position 3.

- 5-Methoxy Derivative: 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide () adds a methoxy group at position 4. This substitution may improve metabolic stability and steric bulk, influencing receptor selectivity .

B. Position 1 Modifications

- Propargyl vs. Methyl Groups : The target compound’s propargyl group (position 1) introduces alkyne functionality, which may enhance reactivity in click chemistry applications. In contrast, methyl or deuterated methyl groups (e.g., deuterium-enriched derivatives in ) prioritize metabolic stability and prolonged half-life .

N-Linked Aromatic Moieties

- 2-Methoxy-5-Methylphenyl (Target) : The ortho-methoxy and para-methyl groups balance lipophilicity (logP ≈ 2.2 inferred) and steric hindrance, optimizing membrane permeability and target engagement.

- 4-Trifluoromethylphenyl () : The electron-withdrawing CF₃ group increases logP (≈3.0 inferred) and enhances hydrophobic interactions, but may reduce solubility .

- 3-Methoxyphenylmethyl (): Substitution at the meta position (vs.

Deuterium Enrichment ()

Deuterated analogs of 4-hydroxyquinoline-3-carboxamides, such as deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, exhibit improved pharmacokinetic profiles due to the kinetic isotope effect, delaying CYP450-mediated metabolism .

Structural and Crystallographic Insights

- Crystal Packing: The title compound in crystallizes in a monoclinic system (P21/c) with hydrogen-bonding networks stabilizing the lattice . Similar packing may occur in the target compound, influencing solubility and formulation.

- Polymorphism: highlights polymorphism in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, which affects bioavailability. The target compound’s propargyl group may reduce polymorphism risk due to rigid alkyne geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.